

Validating the Antidepressant Effects of Tyrosyl-leucine TFA: A Comparative Guide

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Compound of Interest

Compound Name: Tyrosylleucine TFA

Cat. No.: B8197443

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This guide provides a comprehensive comparison of Tyrosyl-leucine TFA (YL-TFA) with other established antidepressant agents, supported by experimental data from murine models. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current evidence for YL-TFA's antidepressant-like activity and its potential mechanisms of action.

Comparative Efficacy in Preclinical Models

The dipeptide Tyrosyl-leucine (YL) has demonstrated potent antidepressant-like activity in established rodent behavioral tests.^{[1][2][3][4]} Its efficacy has been shown to be comparable to that of conventional antidepressants.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect. YL, administered via intraperitoneal (i.p.), intracerebroventricular (i.c.v.), and oral (p.o.) routes, significantly decreased immobility time in mice.^[2]

Compound	Dose	Administration Route	Immobility Time (s)	% Reduction vs. Control
Control	-	i.p.	~180	-
YL	30 mg/kg	i.p.	~120	~33%
Fluvoxamine	30 mg/kg	i.p.	~120	~33%
Imipramine	30 mg/kg	i.p.	~120	~33%
YL	1.0 nmol/mouse	i.c.v.	~100	~44%
YL	100 mg/kg	p.o.	~120	~33%

Data are approximated from graphical representations in Mizushige et al., 2020.

Tail Suspension Test (TST)

The Tail Suspension Test is another standard behavioral paradigm for assessing antidepressant efficacy. YL also demonstrated a significant reduction in immobility time in this assay.

Compound	Dose	Administration Route	Immobility Time (s)	% Reduction vs. Control
Control	-	i.p.	~150	-
YL	10 mg/kg	i.p.	~100	~33%
YL	30 mg/kg	i.p.	~90	~40%

Data are approximated from graphical representations in Mizushige et al., 2020.

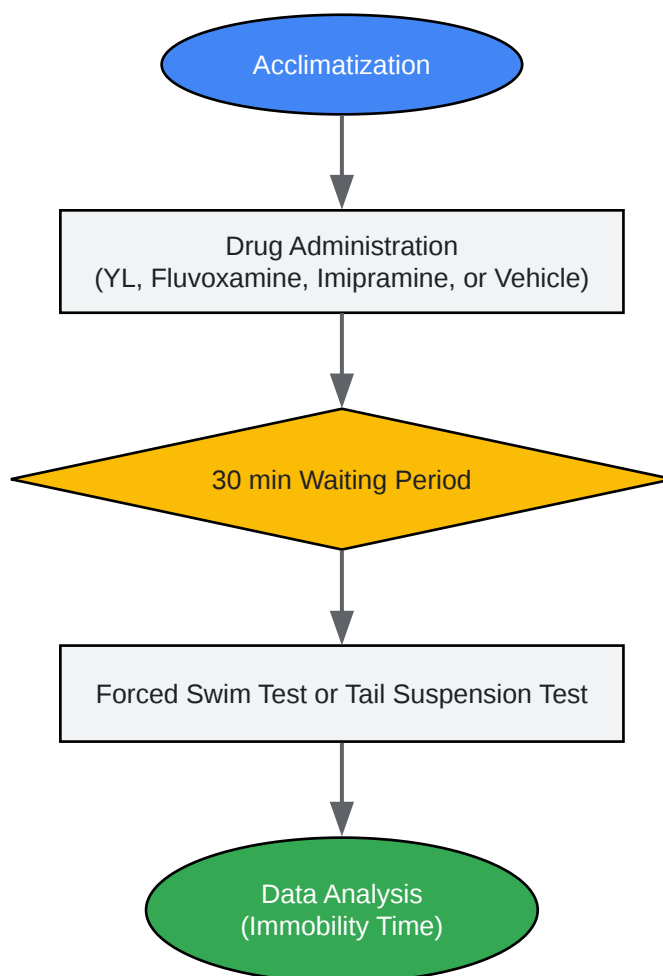
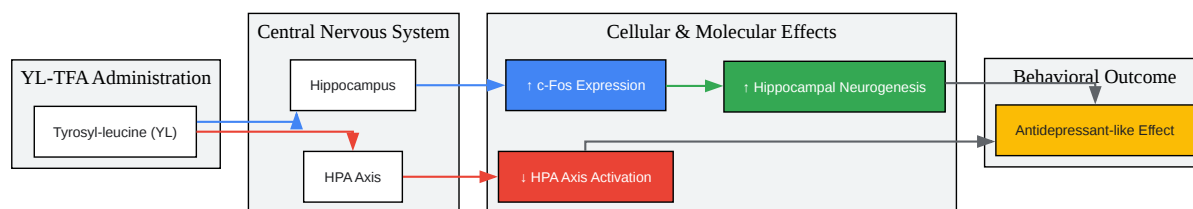
Proposed Mechanism of Action

The antidepressant-like effects of YL appear to be mediated through a novel signaling pathway that is independent of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neurogenesis and mood.

Key Mechanistic Findings:

- **Hippocampal Neurogenesis:** YL administration has been shown to increase the number of c-Fos-positive cells, a marker of neuronal activity, in the dentate gyrus of the hippocampus. Furthermore, it increased the proliferation of hippocampal progenitor cells, as evidenced by a greater number of bromo-2'-deoxyuridine-positive cells and increased doublecortin expression.
- **HPA Axis Modulation:** YL was found to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis, a key stress-response system often dysregulated in depression.
- **Neurotransmitter System Involvement:** Previous research has indicated that the anxiolytic-like activity of YL involves the activation of serotonin 5-HT_{1A}, dopamine D₁, and GABA-A receptors. While the direct link to its antidepressant effects requires further elucidation, this suggests a multi-target engagement.

The proposed signaling pathway for YL's antidepressant action is illustrated below.



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